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CHROMIUM SILICIDE - 12018-09-6

CHROMIUM SILICIDE

Catalog Number: EVT-1187108
CAS Number: 12018-09-6
Molecular Formula: CrSi2
Molecular Weight: 108.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: Chromium disilicide is a ceramic compound with a high melting point (1763 K []) and excellent oxidation resistance []. It has been investigated for potential use in optoelectronic devices, photovoltaic cells, and thermoelectric conversion elements [, , , ]. CrSi2 thin films have shown promising thermoelectric properties, with a power factor of more than 0.6 mW/m K2 [].

Chromium silicide (CrSi)

    Compound Description: Chromium silicide (CrSi) is another compound in the chromium-silicon system, often found alongside CrSi2. It forms at specific temperatures and exhibits distinct properties compared to CrSi2 [].

    Compound Description: Chromium silicide (Cr5Si3) is another phase formed in the Chromium-Silicon system. It forms during the reaction between Si3N4 and Fe-Cr alloy [] as well as during the metallization of SiC ceramics with chromium vapor [].

    Compound Description: Chromium silicide (Cr3Si) is another stoichiometry observed in the Chromium-Silicon system. It is known to form during the metallization of SiC ceramics with chromium vapor [] and also during the reaction between Si3N4 and Fe-Cr alloy [].

    Compound Description: Silicon dioxide, commonly known as silica, is often used as a substrate or coating material in conjunction with chromium silicide thin films [, ].

Silicon carbide (SiC)

    Compound Description: Silicon carbide (SiC) is a ceramic material that can be metalized using chromium vapor, leading to the formation of chromium silicide layers on its surface [].

    Compound Description: Chromium oxide can influence the sintering behavior of silicon nitride (Si3N4), leading to the formation of chromium silicide phases [].

    Compound Description: Chromium nitrides (CrN and Cr2N) are compounds identified in the interfacial region between chromium silicide and silicon nitride (Si3N4) during bonding processes [].

    Compound Description: Nickel silicide, specifically Ni2Si, is structurally related to chromium silicide and serves as a point of comparison for its strengthening effects in copper alloys [].

Classification

Chromium silicide can be classified based on its stoichiometry:

  • Chromium trisilicide (Cr3Si\text{Cr}_3\text{Si}): Known for its high melting point and stability.
  • Chromium disilicide (CrSi2\text{CrSi}_2): Exhibits semiconductor properties and is often used in thermoelectric applications.
Synthesis Analysis

The synthesis of chromium silicide can be achieved through several methods, each with distinct parameters and conditions:

  1. Solid-State Reaction:
    • A study reported the synthesis of cubic chromium silicide hollow particles via a solid-state reaction involving chromium sesquioxide, silicon powder, and metallic lithium at 600 °C for 10 hours in an autoclave. Characterization techniques such as X-ray diffraction confirmed the cubic phase structure of the synthesized particles .
  2. Chemical Vapor Deposition (CVD):
    • Chromium disilicide nanowires were synthesized using CVD on silicon substrates with hydrous chromium chloride as a precursor. The growth conditions varied significantly, with optimal temperatures around 700 °C for single-crystal growth. The gas flow rate during synthesis also influenced the morphology of the resulting nanowires .
  3. Ionic Melts Method:
    • Research has shown that chromium silicides can be synthesized in ionic melts through currentless diffusion saturation and metal-thermal reduction processes. This method allows for the production of superfine powders and coatings by controlling the diffusion of silicon atoms into chromium-containing melts .
  4. Electrochemical Methods:
    • The electrolysis of chloride-fluoride melts containing chromium salts has been explored as a method for synthesizing chromium silicide powders. This technique capitalizes on the electrochemical behaviors of chromium and silicon in molten salts .
Molecular Structure Analysis

The molecular structure of chromium silicide varies with its composition:

  • Chromium Trisilicide (Cr3Si\text{Cr}_3\text{Si}):
    • It typically crystallizes in a cubic structure, with a lattice parameter around 5.6 Å. The arrangement involves chromium atoms occupying specific lattice sites, contributing to its high melting point (around 1700 °C) and thermal stability.
  • Chromium Disilicide (CrSi2\text{CrSi}_2):
    • This compound often exhibits a tetragonal crystal structure. The bond lengths between chromium and silicon atoms are critical for understanding its electronic properties, which are essential for applications in thermoelectrics .
Chemical Reactions Analysis

Chromium silicides participate in various chemical reactions:

  1. Oxidation Reactions:
    • Chromium silicides are known for their oxidation resistance due to the formation of protective silicon oxide layers when exposed to air or oxygen at elevated temperatures. This property is beneficial for applications requiring thermal stability .
  2. Reduction Reactions:
    • In synthetic processes, chromium silicides can be produced through the reduction of metal oxides or chlorides using silicon or reducing agents like magnesium or sodium .
  3. Thermal Decomposition:
    • At high temperatures, chromium silicides may decompose into their constituent elements or react with other materials to form new compounds, which is crucial for their processing in semiconductor technology.
Mechanism of Action

The mechanism of action for chromium silicides involves several key processes:

  • In solid-state synthesis, diffusion plays a critical role where atoms migrate through a solid matrix to form new phases.
  • In chemical vapor deposition, gas-phase reactions lead to nucleation on substrate surfaces, followed by growth mechanisms that depend on temperature and gas flow rates.
  • The electrochemical synthesis relies on ionic transport within molten salts, where silicon ions diffuse towards metallic substrates to form silicides .
Physical and Chemical Properties Analysis

Chromium silicide exhibits several notable physical and chemical properties:

  • Melting Point: High melting points (around 1700 °C for Cr3Si\text{Cr}_3\text{Si}).
  • Electrical Conductivity: Exhibits semiconducting behavior in certain phases; useful in electronic applications.
  • Thermal Stability: Maintains structural integrity at elevated temperatures.
  • Oxidation Resistance: Forms protective oxide layers that enhance durability under oxidative conditions.
  • Magnetic Properties: Some forms exhibit ferromagnetic characteristics, making them suitable for magnetic storage applications .
Applications

Chromium silicide has diverse applications across various fields:

  1. Electronics: Utilized in semiconductor devices due to its electrical properties.
  2. Thermoelectric Devices: Employed in thermoelectric generators and coolers owing to its efficient thermal conductivity.
  3. Magnetic Storage: Its ferromagnetic properties make it suitable for data storage technologies.
  4. Coatings: Used as protective coatings due to its oxidation resistance, enhancing the lifespan of components exposed to harsh environments .
Introduction to Chromium Silicide

Historical Development and Discovery of Chromium Silicides

The exploration of chromium silicides is intrinsically linked to the broader history of chromium chemistry and metallurgy. The pivotal discovery occurred in 1761 when German mineralogist Johann Gottlob Lehmann identified the mineral crocoite (PbCrO₄) in Siberia’s Ural Mountains, initially misclassified as "Siberian red lead" [1] [8]. French chemist Louis-Nicolas Vauquelin isolated chromium metal from this ore in 1797–1798 through reduction of chromium(III) oxide (Cr₂O₃) with charcoal, naming the element "chromium" (from Greek chrōma, meaning color) due to its vividly colored compounds [1] [4].

The development of silicides accelerated with advancements in high-temperature metallurgy. Nikolay Beketov laid foundational work in 1859 by demonstrating aluminothermic reduction—using aluminum to reduce metal oxides—though practical implementation required Hans Goldschmidt's 1893–1898 innovations in ignition mixtures for controlled, self-sustaining reactions [1]. This enabled large-scale production of chromium alloys and compounds. Systematic studies of the chromium-silicon phase equilibrium commenced in the mid-20th century, identifying stable phases (Cr₃Si, Cr₅Si₃, CrSi, CrSi₂) and their property domains [3] [10]. The late 20th century saw focused efforts on synthesizing nanostructured forms, such as Cr₃Si nanorods via chloride co-reduction, to enhance mechanical and functional performance [7].

Table 1: Historical Milestones in Chromium and Chromium Silicide Development

YearEventKey Contributors
1761Discovery of crocoite (PbCrO₄)Johann Gottlob Lehmann
1797–1798Isolation of metallic chromiumLouis-Nicolas Vauquelin
1859Development of aluminothermic reduction principlesNikolay Beketov
1893–1898Industrial-scale aluminothermic process for chromiumHans Goldschmidt
1940sPhase equilibria studies of Cr-Si systemMultiple researchers
2003Synthesis of Cr₃Si nanorods via autoclave co-reductionMa et al.

Classification of Chromium Silicide Phases (CrSi₂, Cr₃Si, Cr₅Si₃, CrSi)

The chromium-silicon system exhibits four primary intermetallic phases, each with distinct crystal structures, stoichiometries, and property profiles:

  • Chromium Disilicide (CrSi₂):
  • Crystal Structure: Hexagonal (hP9, P6₂22) with lattice parameters a = 0.44268 nm and c = 0.63751 nm [9] [10].
  • Properties: Semiconductor with an indirect bandgap of 0.30–0.35 eV, high Seebeck coefficient (~90 μV/K), and melting point of 1490°C [3] [5] [9]. Its high specific electrical resistance (ρ) and low thermal conductivity make it suitable for thermoelectric applications. CrSi₂ exhibits exceptional oxidation resistance below 1000°C due to protective Cr₂O₃/SiO₂ surface layers [3].
  • Chromium Trisilicide (Cr₃Si):
  • Crystal Structure: Cubic A15-type (cP8, Pm3̄n) with lattice parameter a = 0.4555–0.4559 nm [7] [10].
  • Properties: Metallic conductor with electrical resistivity ~95 μΩ·cm (thin films), high melting point (1770°C), and outstanding oxidation resistance. It forms adherent chromia scales at ≤1200°C with minimal mass gain (≤0.5 mg/cm² after 100 hours) [3] [7]. Its brittleness at room temperature necessitates composite reinforcement for structural use.
  • Chromium Pentasilicide (Cr₅Si₃):
  • Crystal Structure: Tetragonal D8ₘ (tI32, I4/mcm) [10].
  • Properties: Metallic conductivity (resistivity ~170 μΩ·cm in thin films) and melting point ~1680°C [3]. Limited oxidation data exists, though its refractory nature suggests stability below 1000°C. Mechanical properties include high stiffness but poor fracture toughness.
  • Chromium Monosilicide (CrSi):
  • Crystal Structure: Cubic B20 (cP8, P2₁3) [10].
  • Properties: Lowest melting point (1413°C) among chromium silicides [10]. Its semiconductor behavior and mechanical properties remain less studied compared to CrSi₂ and Cr₃Si.

Table 2: Structural and Functional Properties of Primary Chromium Silicide Phases

PhaseCrystal StructureSpace GroupMelting Point (°C)Electrical BehaviorKey Functional Attributes
CrSi₂HexagonalP6₂221490p-type semiconductorHigh Seebeck coefficient, low κ, oxidation-resistant
Cr₃SiCubic (A15)Pm3̄n1770Metallic conductorExtreme oxidation resistance, high stiffness
Cr₅Si₃TetragonalI4/mcm~1680Metallic conductorHigh melting point, moderate conductivity
CrSiCubic (B20)P2₁31413Semiconductor (inferred)Least studied phase

Significance in Advanced Material Science and Engineering

Chromium silicides occupy critical niches in multiple advanced technology sectors due to their unparalleled property combinations:

  • High-Temperature Structural Components: Cr₃Si and Cr₅Si₃ are engineered for aerospace applications (e.g., turbine blades, combustion chamber liners) where temperatures exceed 1000°C. Their high melting points, creep resistance, and oxidation tolerance surpass nickel-based superalloys in aggressive environments [3] [7]. Challenges in room-temperature ductility are mitigated through ductile-phase toughening (e.g., Cr-Cr₃Si composites) or solid-solution strengthening (e.g., Cr-Si-Ge alloys) [3].

  • Thermoelectric Energy Conversion: CrSi₂’s high power factor (S²σ) and low thermal conductivity (κ) yield a competitive thermoelectric figure-of-merit (ZT). Its inherent thermal and chemical stability at operational temperatures (600–900°C) enables deployment in waste-heat recovery systems without protective atmospheres [3] [5] [9]. Performance is enhanced via nanostructuring, doping (e.g., Ti, Mo), or compositing to further reduce κ while maintaining electrical properties [3].

  • Electronics and Semiconductor Devices: The semiconducting nature of CrSi₂ facilitates its use in thin-film transistors, ohmic contacts, and integrated circuit interconnects. Its high specific resistance and low temperature coefficient of resistance ensure stable performance in microelectronic resistors and sensors under thermal cycling [5]. Cr₃Si-based composites incorporating insulating phases (e.g., chromia, silica) exhibit tunable electrical conductivity for high-temperature sensors and solid oxide fuel cell interconnects [3].

  • Advanced Composites: Solid-state reactions between CrSi₂ and Cr₂O₃ at 1370°C yield composites (e.g., Cr₀.₉₁Si₀.₀₉/Cr₃Si dispersed in SiO₂/Cr₂O₃ matrices) with exceptional electrical conductivity (up to 1.15×10⁶ S/m) and oxidation stability. These are tailored for ultra-high-temperature electrodes, heating elements, and aerospace sensors [3].

Properties

CAS Number

12018-09-6

Product Name

CHROMIUM SILICIDE

Molecular Formula

CrSi2

Molecular Weight

108.17 g/mol

InChI

InChI=1S/Cr.2Si

InChI Key

CHXGWONBPAADHP-UHFFFAOYSA-N

SMILES

[Si].[Si].[Cr]

Canonical SMILES

[Si]#[Cr]#[Si]

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